(2S)-2-amino-2-(3-nitrophenyl)acetic acid

Asymmetric Synthesis Chiral Building Block Synthetic Methodology

This (2S)-enantiomer is a critical chiral building block for introducing a defined stereocenter in asymmetric synthesis. The (R)-enantiomer or racemic DL-mixture cannot substitute; using an incorrect stereoisomer leads to complete loss of biological activity or altered reaction pathways. Essential for synthesizing indolin-2-one derivatives with antiproliferative activity. Procure the pure (S)-form to ensure stereochemical integrity and therapeutic efficacy.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 158413-55-9
Cat. No. B116151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-2-(3-nitrophenyl)acetic acid
CAS158413-55-9
Synonyms(S)-AMINO-(3-NITRO-PHENYL)-ACETIC ACID
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
InChIKeyRJMYTHGQVJWWJO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-amino-2-(3-nitrophenyl)acetic acid (CAS 158413-55-9): A Chiral Building Block for Synthesis


(2S)-2-amino-2-(3-nitrophenyl)acetic acid is a chiral non-proteinogenic α-amino acid derivative with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is characterized by a phenyl ring substituted with a nitro group at the meta position and a defined (S)-stereocenter at the alpha carbon, which is critical for its use as a specific building block in asymmetric synthesis .

Procurement Alert: Why Racemic or (R)-Enantiomer Analogs Cannot Replace (2S)-2-amino-2-(3-nitrophenyl)acetic Acid


The (2S)-stereoconfiguration of 2-amino-2-(3-nitrophenyl)acetic acid is non-interchangeable with its (R)-enantiomer or the racemic DL-mixture. In chiral synthesis and medicinal chemistry applications, using an alternative stereoisomer can lead to a complete loss of desired biological activity or a different chemical reaction pathway . The specific spatial arrangement of atoms in the (S)-enantiomer is essential for its function as a building block, for instance, in the synthesis of biologically active indolin-2-one derivatives . Substituting with the racemate introduces an inactive or potentially interfering isomer, reducing efficiency and compromising the integrity of the final product.

Quantitative Differentiation of (2S)-2-amino-2-(3-nitrophenyl)acetic Acid (CAS 158413-55-9)


Synthesis Yield: (2S)-Configured Product from L-Phenylglycine

The direct synthesis of (2S)-2-amino-2-(3-nitrophenyl)acetic acid from the chiral precursor L-phenylglycine proceeds with a reported yield of approximately 50% . In contrast, the synthesis of the racemic DL-mixture (CAS 30077-08-8) from the achiral 2-amino-2-phenylacetic acid precursor yields 64% under similar nitration conditions . This difference highlights the distinct synthetic pathway required for the enantiopure product, which must be weighed against the lower yield.

Asymmetric Synthesis Chiral Building Block Synthetic Methodology

Role as a Defined Building Block in Antiproliferative Agent Synthesis

The (2S)-2-amino-2-(3-nitrophenyl)acetic acid has been specifically utilized as a chiral amino acid moiety in the synthesis of a series of indolin-2-one derivatives, which were subsequently evaluated for antiproliferative activity against a panel of human solid tumor cell lines (PC 3, DLD-1, MCF-7, M4 Beu, A549, PA 1) . While specific IC50 values for the final derivatives are not provided for direct comparison with other amino acid moieties, the study establishes the compound's utility in generating a focused library of potential anticancer agents, a function not shared by its (R)-enantiomer or other substituted phenylglycines in the same context.

Medicinal Chemistry Anticancer Research Indolinone Synthesis

Primary Research Applications for (2S)-2-amino-2-(3-nitrophenyl)acetic Acid (CAS 158413-55-9)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Researchers can use (2S)-2-amino-2-(3-nitrophenyl)acetic acid as a chiral building block for introducing a defined stereocenter into complex molecules. The compound's synthesis from L-phenylglycine, with an expected yield of approximately 50%, provides a practical starting point for creating enantiopure intermediates . This is crucial for the development of single-enantiomer drugs, where the (R)-enantiomer or racemate would be unsuitable due to differing pharmacological properties.

Development of Antiproliferative Indolin-2-one Derivatives

This compound is a specific component for synthesizing a series of indolin-2-one derivatives designed for antiproliferative evaluation . Procurement of the pure (2S)-enantiomer ensures the correct stereochemical outcome of the target molecules, which is essential for maintaining the intended biological activity against cancer cell lines such as PC-3, MCF-7, and A549.

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